molecular formula C22H20BrNO2 B4188090 N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide

N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide

Cat. No. B4188090
M. Wt: 410.3 g/mol
InChI Key: XUORGCROUHHFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPPM is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. In a study conducted on mice, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide was found to reduce the levels of inflammatory cytokines and improve liver function. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has also been shown to reduce the levels of oxidative stress markers and improve mitochondrial function in cells.

Advantages and Limitations for Lab Experiments

N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide is also relatively stable and can be stored for long periods. However, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

Several future directions for N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide research have been proposed. One direction is to study the efficacy of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to understand the long-term effects of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide on human health and its potential toxicity.
Conclusion:
In conclusion, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide is a chemical compound that has shown significant potential for various scientific research applications. Its mechanism of action has been extensively studied, and it has been shown to have several biochemical and physiological effects. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has advantages and limitations for lab experiments, and several future directions for research have been proposed. Further studies are needed to fully understand the potential of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide in various fields of research.

Scientific Research Applications

N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been shown to have potential applications in various fields of research. In the field of cancer research, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been studied for its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide was found to induce cell cycle arrest and cause apoptosis. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In a study conducted on mice, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide was found to improve cognitive function and reduce amyloid beta levels in the brain.

properties

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-2-26-20-10-6-9-18(15-20)22(25)24-21(16-7-4-3-5-8-16)17-11-13-19(23)14-12-17/h3-15,21H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUORGCROUHHFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.